1-Amino-2-fluoronaphthalene

Description

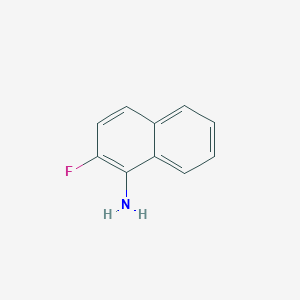

1-Amino-2-fluoronaphthalene (CAS 888324-30-9) is a fluorinated aromatic amine derivative of naphthalene. Its structure consists of a naphthalene backbone substituted with an amino (-NH₂) group at the 1-position and a fluorine atom at the 2-position. This compound is primarily utilized in research and specialty chemical synthesis due to its unique electronic properties imparted by the electron-withdrawing fluorine atom and the electron-donating amino group. Safety data indicate significant acute toxicity, with hazard codes H300 (fatal if swallowed), H310 (fatal in contact with skin), and H330 (fatal if inhaled), necessitating stringent handling protocols such as inert gas environments and moisture avoidance .

Properties

Molecular Formula |

C10H8FN |

|---|---|

Molecular Weight |

161.18 g/mol |

IUPAC Name |

2-fluoronaphthalen-1-amine |

InChI |

InChI=1S/C10H8FN/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6H,12H2 |

InChI Key |

ATLXSDBIQAJUBO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-2-fluoronaphthalene can be synthesized through a multi-step process involving diazotization and substitution reactions. The general procedure involves the following steps:

Diazotization Reaction: 1-naphthylamine is mixed with a strong acid solution (such as hydrochloric acid) and a nitrite solution (such as sodium nitrite) to form a diazonium salt solution.

Substitution Reaction: The diazonium salt solution is then reacted with a fluorine-containing compound (such as fluoroboric acid) to form the desired this compound.

Industrial Production Methods: The industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality.

Chemical Reactions Analysis

1-Amino-2-fluoronaphthalene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nitrating agents.

Major Products Formed:

- Oxidized derivatives (quinones)

- Reduced derivatives (amines)

- Substituted naphthalenes

Scientific Research Applications

1-Amino-2-fluoronaphthalene has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-amino-2-fluoronaphthalene involves its interaction with specific molecular targets and pathways. The amino and fluorine groups on the naphthalene ring play a crucial role in its reactivity and binding affinity to various biological molecules. The compound can act as an inhibitor or activator of specific enzymes, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below compares 1-Amino-2-fluoronaphthalene with key analogs, emphasizing substituent effects on properties and toxicity:

Toxicity and Handling Differences

- This compound vs. 2-Aminonaphthalene: While both are naphthalene derivatives with amino groups, the fluorinated compound exhibits acute toxicity (H300-H330), whereas 2-aminonaphthalene is a known carcinogen (H350) due to metabolic activation into DNA-reactive intermediates . The fluorine atom in this compound may reduce metabolic stability compared to unsubstituted analogs, exacerbating acute toxicity .

- Fluorine vs. Chlorine Substitutents: 1-Amino-4-chloronaphthalene (chlorine at 4-position) likely has lower acute toxicity than the fluorine-substituted analog, as chlorine’s larger size and weaker electronegativity may slow reactivity.

- Hydroxyl Group Impact: 1-Amino-2-naphthol hydrochloride, with a hydroxyl group, shows milder hazards (skin/eye irritation) compared to the fluorine-substituted compound, highlighting how polar functional groups reduce volatility and acute toxicity .

Research Findings and Data Gaps

- Toxicological Studies: Methylnaphthalenes (e.g., 1-methylnaphthalene) exhibit lower toxicity than amino-substituted derivatives, emphasizing the critical role of functional groups in hazard profiles .

- Analytical Challenges: Fluorinated amines like this compound require specialized detection methods (e.g., GC-MS with fluorine-specific detectors) due to their unique fragmentation patterns .

- Data Limitations: No evidence provides melting/boiling points or solubility data for this compound, hindering direct physicochemical comparisons with analogs.

Biological Activity

1-Amino-2-fluoronaphthalene, a fluorinated derivative of naphthalene, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is primarily studied for its interactions with various biological targets, including enzymes and receptors, which may lead to therapeutic applications.

This compound is characterized by its unique structure, which includes an amino group and a fluorine atom attached to the naphthalene ring. This configuration influences its reactivity and biological interactions. The compound can be synthesized through various methods, including nucleophilic substitution reactions involving fluorinated naphthalene derivatives.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. It has been shown to exhibit significant cytotoxic effects against several cancer cell lines. For example, one study reported that this compound demonstrated an IC50 value of approximately 8 μM against HepG2 liver cancer cells, indicating potent growth inhibition compared to standard chemotherapeutics like sunitinib .

Table 1: Antitumor Activity of this compound

| Cell Line | IC50 (μM) | Inhibition Rate (%) |

|---|---|---|

| HepG2 | 8.00 | 99.93 |

| DU145 | 7.89 | 99.93 |

| A549 | 8.99 | 100.07 |

| MCF7 | 8.26 | 100.39 |

The mechanism underlying this activity appears to involve the induction of apoptosis and cell cycle arrest in the S phase, as evidenced by flow cytometry analyses that reveal increased percentages of cells in this phase following treatment with the compound .

Mechanistic Studies

Mechanistic investigations have shown that this compound induces apoptosis through mitochondrial pathways. This includes the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspase-3 . Such findings suggest that this compound may act as a promising candidate for further development in cancer therapy.

Interaction with Biological Targets

Research indicates that this compound interacts with specific enzymes and receptors, potentially modulating their activity. For instance, studies have suggested binding affinities to various proteins involved in metabolic pathways and signal transduction. These interactions are crucial for understanding how this compound can be utilized in drug design.

Case Studies

Several case studies have explored the efficacy of this compound in preclinical settings:

- HepG2 Cell Line Study : In vitro assays demonstrated significant growth inhibition and apoptosis induction at concentrations ranging from 2 μM to 8 μM over a treatment period of 72 hours.

- DU145 Prostate Cancer Study : The compound displayed comparable or superior activity against DU145 cells relative to established treatments, suggesting its potential as an alternative therapeutic agent.

- Mechanistic Insights : Flow cytometry and Western blot analyses confirmed that treatment with the compound led to altered expression levels of key apoptotic markers, reinforcing its role in inducing programmed cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.